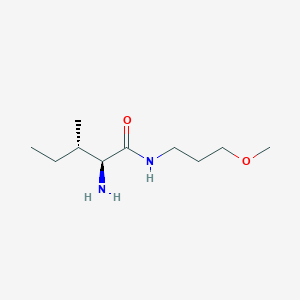

(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide

Description

Properties

IUPAC Name |

(2S,3S)-2-amino-N-(3-methoxypropyl)-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-4-8(2)9(11)10(13)12-6-5-7-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGAMAHLWYPLSO-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCCOC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis Using Chiral Starting Materials

The synthesis of (2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide typically employs chiral precursors such as Garner's aldehyde or other enantioselective intermediates. Garner's aldehyde is a well-established chiral auxiliary that facilitates stereocontrolled construction of amino acids with high enantiomeric purity.

- Asymmetric addition to Garner's aldehyde to set the stereochemistry at the 2S position.

- Stereoselective reduction or functionalization to install the amino group at the 2-position.

- Protection and deprotection steps to ensure selective reactions at desired sites.

This approach ensures the stereochemistry at the 2- and 3-positions is precisely controlled, resulting in the (2S,3S) configuration.

Formation of the Amide Bond with 3-Methoxypropylamine

The next critical step involves coupling the amino acid precursor with 3-methoxypropylamine to introduce the methoxypropyl substituent on the nitrogen atom.

Typical coupling methods include:

- Carbodiimide-mediated coupling , such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like HOBt or HOAt to improve yields and stereoselectivity.

- Activation of the carboxylic acid with coupling reagents, followed by nucleophilic attack by 3-methoxypropylamine.

The process is performed under anhydrous conditions to prevent racemization and side reactions.

Stereocontrol and Optimization

Research indicates that stereoselectivity can be further enhanced by:

- Using chiral auxiliaries or chiral catalysts during the coupling step.

- Employing temperature control to favor the formation of the desired stereoisomer.

- Utilizing protecting groups such as Fmoc or BOC on amino groups to prevent undesired reactions during intermediate steps.

Purification and Characterization

Post-synthesis, the compound is purified via chromatography techniques , such as preparative HPLC , to isolate the stereochemically pure (2S,3S) isomer. Characterization involves NMR spectroscopy , mass spectrometry , and optical rotation measurements to confirm stereochemistry and purity.

Data Table Summarizing Preparation Methods

| Step | Method | Reagents | Conditions | Stereocontrol Strategy | Notes |

|---|---|---|---|---|---|

| 1 | Asymmetric synthesis | Garner's aldehyde | Mild, controlled temperature | Chiral auxiliary | Ensures stereochemistry at 2-position |

| 2 | Amide coupling | EDC/HOBt or DCC | Anhydrous, room temp | Stereoselective coupling | Prevents racemization |

| 3 | Introduction of methoxypropyl | 3-methoxypropylamine | Coupling reagents | Nucleophilic attack | Ensures nitrogen substitution |

| 4 | Purification | HPLC | Ambient or cooled | Chiral chromatography | Isolates pure stereoisomer |

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₂₂N₂O₂

- Molecular Weight : 198.30 g/mol

- Structural Features : The compound features an amino group, a methoxypropyl side chain, and a methyl group on a pentanamide backbone, contributing to its biological activity.

1.1. Anticancer Activity

Recent studies have indicated that derivatives of (2S,3S)-2-amino-3-methylpentanamide exhibit promising anticancer properties. Research highlights its role in inhibiting specific pathways involved in tumor growth and resistance to traditional therapies. For instance, compounds related to this structure have been explored for their ability to overcome tyrosine kinase inhibitor resistance in certain malignancies .

1.2. Anti-inflammatory Properties

(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide has been investigated for its anti-inflammatory effects. It is proposed that this compound can inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response . Such properties make it a candidate for treating inflammatory diseases and conditions.

2.1. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. Its structural analogs have shown ability to modulate enzyme activities linked to metabolic pathways, suggesting potential applications in metabolic disorders .

2.2. Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

3.1. Drug Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its derivatives are being synthesized and tested for improved potency and selectivity against various biological targets.

3.2. Delivery Systems

Research is ongoing into formulating this compound within novel drug delivery systems to enhance bioavailability and therapeutic efficacy . Encapsulation techniques are being explored to improve the pharmacokinetic profiles of drugs derived from this compound.

Case Studies

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using advanced biochemical and molecular biology techniques .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons

Spectroscopic and Analytical Data

Biological Activity

(2S,3S)-2-Amino-N-(3-methoxypropyl)-3-methylpentanamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic benefits in various medical conditions.

Chemical Structure and Properties

The compound features a chiral center at the 2 and 3 positions, contributing to its biological activity. Its molecular formula is C₁₁H₁₅N₂O, and it has a molecular weight of approximately 193.25 g/mol. The presence of the methoxypropyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that compounds structurally similar to this compound may interact with specific receptors or enzymes involved in metabolic pathways. Notably, studies have shown that related compounds can act as selective agonists for melatonin receptors, suggesting a potential role in regulating circadian rhythms and metabolic processes .

1. Antitumor Activity

Studies have explored the antitumor properties of compounds similar to this compound. For instance, alpha-helix mimetic structures have been investigated for their ability to inhibit cancer cell proliferation by targeting the CBP/β-catenin pathway . This pathway is crucial in oncogenesis, and compounds that can modulate its activity may serve as effective cancer therapeutics.

2. Metabolic Effects

The compound's potential effects on metabolism have been highlighted in research focusing on melatonin receptor agonists. These studies suggest that such compounds can improve metabolic stability and influence weight management by modulating appetite and energy expenditure .

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exert neuroprotective effects. Melatonin receptor agonists have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a potential therapeutic avenue for neurodegenerative diseases .

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Case Study 1 : A study on N-[3-(3-methoxylphenyl)propyl] amides demonstrated significant binding affinity to melatonin receptors, leading to improved metabolic outcomes in animal models .

- Case Study 2 : Research on alpha-helix mimetics indicated their efficacy in reducing tumor growth in colorectal cancer models by inhibiting the TCF4/β-catenin transcriptional pathway .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.